N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide
Description
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a carbamoylmethyl sulfanyl group at position 5 and a piperidine-1-sulfonyl benzamide moiety at position 2. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including anticancer, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S3/c17-13(22)10-26-16-20-19-15(27-16)18-14(23)11-4-6-12(7-5-11)28(24,25)21-8-2-1-3-9-21/h4-7H,1-3,8-10H2,(H2,17,22)(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHNKYUSJAHABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the thiadiazole core. This can be achieved through the cyclization of thiosemicarbazides with appropriate reagents
Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The process must adhere to safety and environmental regulations to minimize waste and ensure worker safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules
Biology: In biological research, N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide has been studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring and the sulfonylbenzamide moiety are key functional groups that contribute to its biological activity. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several 1,3,4-thiadiazole derivatives, differing primarily in substituents and biological targets. Below is a detailed comparison:
Key Findings:
Anticancer Activity: Compound 7c () outperforms the target compound in cytotoxicity against MCF-7 cells (IC₅₀ = 8.2 µM vs. However, the piperidine sulfonyl group in the target compound may improve blood-brain barrier penetration for targeting neurological cancers .
Antioxidant Potential: The target compound lacks direct antioxidant data but shares a sulfonyl benzamide scaffold with 9g, which showed 78.4% ABTS•+ radical scavenging. The carbamoylmethyl group may enhance radical stabilization compared to benzylidene amino groups .
Enzyme Inhibition: The piperidine sulfonyl moiety is structurally analogous to acetazolamide, a known carbonic anhydrase inhibitor. The target compound’s sulfamoyl group may similarly inhibit metalloenzymes .
Antifungal Activity: Derivatives like 8c () exhibit strong antifungal activity, suggesting that nitro or methoxy substitutions enhance efficacy against Candida.
Research Implications
The compound’s dual functional groups (carbamoylmethyl sulfanyl and piperidine sulfonyl) position it as a multifunctional candidate for targeting intracellular enzymes (e.g., carbonic anhydrase) or apoptosis pathways. Further studies should prioritize in vitro cytotoxicity assays (e.g., MTT protocol per ) and enzyme inhibition profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
